molecular formula C8H15NO2 B13268731 4-Ethyl-4-methylpyrrolidine-3-carboxylic acid

4-Ethyl-4-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13268731
M. Wt: 157.21 g/mol
InChI Key: VPEJKUUWQHMIQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-methylpyrrolidine-3-carboxylic acid typically involves the Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the enantioselective formation of the pyrrolidine ring, resulting in highly enantiomerically enriched products.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives, under controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-4-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

4-ethyl-4-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-3-8(2)5-9-4-6(8)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

VPEJKUUWQHMIQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC1C(=O)O)C

Origin of Product

United States

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